molecular formula C10H8BrF2N B2582457 6-Bromo-2-(difluoromethyl)-1-methylindole CAS No. 1785242-64-9

6-Bromo-2-(difluoromethyl)-1-methylindole

Cat. No.: B2582457
CAS No.: 1785242-64-9
M. Wt: 260.082
InChI Key: OBKVVNMQYBJQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(difluoromethyl)-1-methylindole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of bromine and difluoromethyl groups in the indole structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)-1-methylindole typically involves the bromination of 2-(difluoromethyl)-1-methylindole. One common method is to react 2-(difluoromethyl)-1-methylindole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)-1-methylindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)-1-methylindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. These interactions can modulate the activity of the targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(difluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine
  • 3-Bromo-2-(difluoromethyl)pyridine

Uniqueness

6-Bromo-2-(difluoromethyl)-1-methylindole is unique due to its specific indole structure combined with bromine and difluoromethyl groups This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2N/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVVNMQYBJQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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